N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
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Description
N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C19H21ClN6O2S and its molecular weight is 432.93. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Several derivatives of thiazolidines and azetidines, including compounds related to N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide, have been synthesized and demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. Quantitative structure-activity relationship (QSAR) studies of these compounds highlighted the positive contribution of certain substituents, enhancing hydrophobicity or steric bulk character (Desai, Shah, Bhavsar, & Saxena, 2008).
Antinociceptive and Anti-inflammatory Properties
Derivatives of thiazolopyrimidine, including similar compounds to the one , have shown significant antinociceptive and anti-inflammatory activities. The para-substituted derivatives, in particular, demonstrated noteworthy effects in tests such as the tail-flick technique and carrageenan-induced paw edema test, indicating their potential in pain relief and inflammation reduction (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antiepileptic Properties
Novel derivatives of 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one, closely related to the chemical , were designed and synthesized for antiepileptic activity. They showed promising results in maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc PTZ) seizure tests. The most active compounds in this series exhibited effectiveness in both MES and sc PTZ models, with specific substituents enhancing activity (Karthick, Selvam, Palanirajan, & Ramu, 2016).
Antimicrobial Activity
Various heterocyclic compounds incorporating the antipyrine moiety, structurally similar to the chemical of interest, have been synthesized and evaluated as antimicrobial agents. These compounds, which include structures like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, have demonstrated notable antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer Activity
Novel pyrazolo[3,4-d]pyrimidine derivatives, structurally akin to N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide, have been synthesized and evaluated for their antitumor activity. These compounds showed varying degrees of effectiveness against human breast adenocarcinoma cell line MCF7, indicating their potential in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2S/c1-2-24-7-9-25(10-8-24)19-23-17-16(29-19)18(28)26(12-21-17)11-15(27)22-14-5-3-13(20)4-6-14/h3-6,12H,2,7-11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPCCKNBCDFZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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